The synthesis of CC-8490 involves several key steps typical for phosphorothioate oligonucleotides. One common method employed is solid-phase synthesis, which allows for the sequential addition of nucleotides to form the desired oligonucleotide chain. This method enhances the purity and yield of the final product by facilitating the removal of unreacted starting materials and by-products at each step of the synthesis.
In detail, the synthesis process can include:
The molecular structure of CC-8490 consists of a backbone made up of alternating sugar and phosphate groups, characteristic of oligonucleotides. The presence of phosphorothioate linkages (where one oxygen in the phosphate group is replaced by sulfur) contributes to its stability against nuclease degradation. The specific arrangement of nucleobases in CC-8490 is designed to complement the target mRNA sequence of clusterin, facilitating effective binding and inhibition.
CC-8490 undergoes specific chemical interactions upon administration. The primary reaction involves hybridization with its target mRNA, leading to the formation of a stable RNA-DNA duplex. This binding prevents the translation of clusterin mRNA into protein, effectively reducing clusterin levels in cancer cells. The mechanism can be represented as follows:
These reactions are critical for its therapeutic efficacy in targeting cancer cells that exhibit high levels of clusterin.
The mechanism of action for CC-8490 primarily revolves around its ability to inhibit clusterin expression. Clusterin has been implicated in various cancer types, contributing to tumor growth, metastasis, and resistance to chemotherapy. By reducing clusterin levels, CC-8490 aims to enhance the effectiveness of existing cancer therapies.
The detailed process includes:
CC-8490 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a therapeutic agent and influence its pharmacokinetics and bioavailability in clinical settings.
CC-8490 is primarily being explored for its applications in oncology:
The unique targeting mechanism of CC-8490 distinguishes it from other therapies, making it a promising candidate in the fight against cancer through innovative approaches that inhibit tumor-promoting proteins like clusterin.
The alphanumeric designation "CC-8490" follows systematic nomenclature conventions in pharmaceutical development. The "CC" prefix specifically denotes the compound's origin within Celgene Corporation's research portfolio, reflecting the company's internal coding system for investigational compounds. The numeric sequence "8490" serves as a unique identifier within this classification framework, distinguishing it from other entities in Celgene's pipeline (e.g., CC-486 for oral azacitidine). This non-proprietary code precedes assignment of International Nonproprietary Names (INN) and reflects the compound's position in Celgene's research chronology [1] [3].
Table 1: CC-8490 Nomenclature and Identifiers
Designation Type | Identifier | Context |
---|---|---|
Research Code | CC-8490 | Celgene Corporation |
CAS Registry | None Assigned | Research compound |
Synonyms | OGX-011; Custirsen | Clinical development |
IUPAC Name | Not Disclosed | Proprietary |
Alternative designations emerged during development, particularly OGX-011 (OncoGenex Pharmaceuticals) and the INN custirsen, which gained prominence in clinical contexts. The multiplicity of identifiers reflects both corporate transitions and functional reinterpretations of the molecule – initially characterized as a small molecule SERM, later reclassified as an antisense oligonucleotide [3].
CC-8490 emerged during a transformative period in oncology drug development characterized by two parallel strategies: (1) refinement of estrogen receptor targeting and (2) advancement of oligonucleotide therapeutics. Initial characterization positioned CC-8490 as a novel benzopyran-based selective estrogen receptor modulator (SERM) with dual antineoplastic mechanisms. Preclinical studies demonstrated it inhibited proliferation of estrogen-sensitive breast cancer cells through classical SERM activity while inducing apoptosis in glioblastoma cells via estrogen receptor-independent pathways – suggesting potential applications beyond hormonally-driven cancers [1].
The compound underwent significant conceptual repurposing when subsequent research revealed CC-8490's identity as custirsen, a second-generation antisense oligonucleotide targeting clusterin (CLU) mRNA. This transition exemplifies the dynamic nature of oncologic agent classification, where initial mechanistic understanding evolves with deeper investigation. Clinical development progressed through multiple phases:
As initially characterized, CC-8490 belongs to the benzopyran chemical subclass of nonsteroidal selective estrogen receptor modulators. Its proposed SERM activity involves competitive inhibition of estrogen binding to estrogen receptors (ER), particularly in breast tissue. This antagonism suppresses estrogen-mediated proliferative signaling in ER-positive breast cancers. The structural basis for SERM activity requires two key pharmacophoric hydroxyl groups positioned approximately 11Å apart, enabling simultaneous interaction with ERα's Glu353/Arg394/water network and His524 residues – a configuration shared with classical SERMs like tamoxifen [1] [2] [7].
Unique among SERMs, CC-8490 demonstrated estrogen receptor-independent activity in glioblastoma models, inducing apoptosis through unidentified mechanisms distinct from canonical ER modulation. This suggested potential therapeutic applications beyond hormone-responsive malignancies and differentiated it from first-generation SERMs like tamoxifen that exhibit tissue-specific partial agonism [1] [9].
The recategorization of CC-8490 as custirsen redefined it as a phosphorothioate-modified antisense oligonucleotide (ASO) incorporating 2'-methoxyethyl modifications on terminal nucleotides. This second-generation ASO design significantly enhances:
Custirsen's mechanism centers on clusterin (CLU) suppression, targeting the cytoprotective chaperone protein upregulated in multiple malignancies (prostate, breast, lung, ovarian). Clusterin confers treatment resistance by:
Table 2: Dual Classification and Mechanisms of CC-8490
Classification | Chemical Features | Primary Target | Mechanistic Consequences |
---|---|---|---|
SERM (Initial) | Benzopyran scaffold; Phenolic hydroxyl groups | Estrogen receptors (ERα/ERβ) | ER antagonism in breast tissue; ER-independent apoptosis in glioblastoma |
Antisense Oligonucleotide (Revised) | 20-mer phosphorothioate oligonucleotide with 2'-MOE termini | Clusterin (CLU) mRNA | Suppression of cytoprotective clusterin protein; Chemosensitization |
The taxonomic duality of CC-8490 exemplifies the complexity of molecular classification in oncology. While initially mischaracterized as a small molecule SERM, its reidentification as custirsen clarified its mechanism within the therapeutic oligonucleotide category. This underscores the importance of structural validation in early-phase compounds and demonstrates how mechanism-driven reclassification can redirect clinical development pathways [3] [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7